molecular formula C7H13NO4 B1610179 Ethyl 3-methyl-4-nitrobutanoate CAS No. 2985-50-4

Ethyl 3-methyl-4-nitrobutanoate

Cat. No. B1610179
CAS RN: 2985-50-4
M. Wt: 175.18 g/mol
InChI Key: JKTDAZYGVHGBEO-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-nitrobutanoate is a chemical compound with the formula C7H13NO4 . It has a molecular weight of 175.18 .


Synthesis Analysis

The synthesis of γ-nitro aliphatic methyl esters, such as Ethyl 3-methyl-4-nitrobutanoate, can be achieved via Michael Additions promoted by microwave irradiation . This method significantly reduces reaction times from days to minutes compared to conventional conditions . It also increases yields and provides cleaner reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 3-methyl-4-nitrobutanoate consists of seven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms . The SMILES representation of the molecule is CCOC(=O)CC(C)CN+[O-] .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 3-methyl-4-nitrobutanoate are primarily facilitated by microwave irradiation . This technology is widely used to promote chemical reactions, including cycloaddition, elimination, substitution, and addition reactions . The acceleration of reactions by microwave exposure results from material-wave interactions leading to thermal effects .

Mechanism of Action

The mechanism of action in the synthesis of Ethyl 3-methyl-4-nitrobutanoate involves the nucleophilic addition on the carbon-carbon double bond of α,β-unsaturated carbonyl compounds . This is the rate-determining step in the Michael addition .

Safety and Hazards

While specific safety and hazard information for Ethyl 3-methyl-4-nitrobutanoate is not available in the retrieved sources, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

ethyl 3-methyl-4-nitrobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-3-12-7(9)4-6(2)5-8(10)11/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTDAZYGVHGBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469682
Record name Ethyl 3-methyl-4-nitrobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-4-nitrobutanoate

CAS RN

2985-50-4
Record name Ethyl 3-methyl-4-nitrobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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